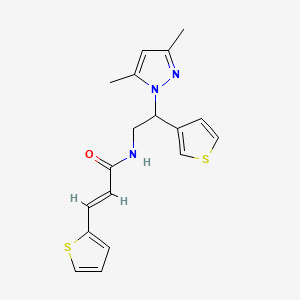
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews recent findings on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Structure and Synthesis
The structure of the compound features a pyrazole ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes that yield high purity and yield rates.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 20 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound is hypothesized to possess comparable antimicrobial efficacy due to its structural similarities.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 2.50 - 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have reported that certain derivatives can stabilize human red blood cell membranes, indicating their potential to mitigate inflammation . The compound's structure may facilitate interactions that inhibit these enzymes, leading to reduced inflammatory responses.
Anticancer Activity
The anticancer properties of pyrazole derivatives are being actively researched. Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as Huh7 and MCF7 . The mechanism often involves inducing apoptosis or cell cycle arrest in cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 | 163.3 |
| MCF7 | 170 |
Case Studies
- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against multidrug-resistant pathogens, revealing that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .
- In Vivo Anti-inflammatory Study : In a model of induced inflammation, a derivative similar to the target compound significantly reduced edema and inflammatory markers, suggesting its potential for therapeutic use in inflammatory diseases .
属性
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-10-14(2)21(20-13)17(15-7-9-23-12-15)11-19-18(22)6-5-16-4-3-8-24-16/h3-10,12,17H,11H2,1-2H3,(H,19,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZZQXTCNAGME-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













